3-(2-Hydroxypropan-2-yl)cyclohexan-1-one
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Overview
Description
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one is a chemical compound with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . This compound is characterized by a cyclohexanone ring substituted with a hydroxypropan-2-yl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with isopropanol under acidic or basic conditions . The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which then undergoes dehydration to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Similar structure but with a double bond in the cyclohexane ring.
2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol: Similar structure but with an additional hydroxy group.
Uniqueness
3-(2-Hydroxypropan-2-yl)cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
13149-18-3 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-9(2,11)7-4-3-5-8(10)6-7/h7,11H,3-6H2,1-2H3 |
InChI Key |
WAWDJIBGSFACDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCC(=O)C1)O |
Origin of Product |
United States |
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